![molecular formula C14H19N5O2 B2366018 N-[2-(3,5-二甲基-1H-吡唑-1-基)乙基]-5H,6H,7H-吡唑并[3,2-b][1,3]噁嗪-3-甲酰胺 CAS No. 1448071-50-8](/img/structure/B2366018.png)

N-[2-(3,5-二甲基-1H-吡唑-1-基)乙基]-5H,6H,7H-吡唑并[3,2-b][1,3]噁嗪-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

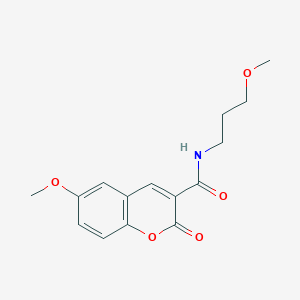

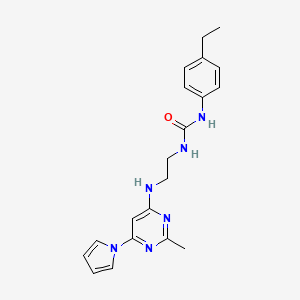

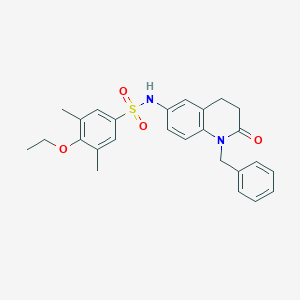

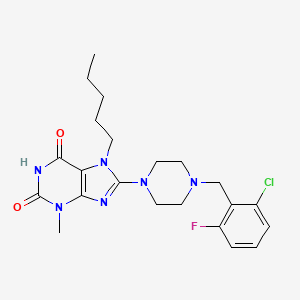

The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of chemical and biological properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrazoles can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure would need to be determined through methods such as X-ray crystallography .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For example, 3,5-dimethylpyrazole is a white solid that is highly soluble in water and other polar solvents .科学研究应用

治疗潜力

含咪唑的化合物,例如所讨论的化合物,已被发现具有广泛的化学和生物学性质 . 它们已被用于开发新药,并显示出各种生物活性,例如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、驱虫、抗真菌和致溃疡活性 .

抗结核活性

与该化合物类似的化合物已被合成并评估其对结核分枝杆菌菌株的抗结核潜力 . 其中一些化合物已显示出有效的抗结核活性 .

抗利什曼原虫和抗疟活性

含吡唑的化合物,包括该化合物,以其有效的抗利什曼原虫和抗疟活性而闻名 . 该化合物的一些衍生物已显示出优异的抗前鞭毛体活性,并被发现可以有效抑制伯氏疟原虫 .

碱性磷酸酶抑制

这些化合物已针对人重组碱性磷酸酶进行筛选,包括人组织非特异性碱性磷酸酶 (h-TNAP)、组织特异性人肠道碱性磷酸酶 (h-IAP)、人胎盘碱性磷酸酶 (h-PLAP) 和人生殖细胞碱性磷酸酶 (h-GCAP) .

催化活性

新开发的配体-Cu 络合物,包括该化合物,已显示出优异的催化活性,特别是在络合物对儿茶酚氧化为邻醌的儿茶酚酶样活性中 .

杂环化合物的合成

材料合成和配体化学

有机硒化合物,包括该化合物,在有机合成、材料合成、配体化学和生物相关过程中有应用 .

卫星通信天线中的波束形成

化合物“F6212-0005”是一个 16 通道双波束接收有源波束形成 RFIC 多芯片模块,专为 Ka 波段卫星通信平面相控阵天线应用而设计 . 它具有八个 RF 输入端口、两个 RF 输出端口和 16 个(每个波束 8 个)相位/幅度控制通道 .

作用机制

Target of Action

Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Oxazine derivatives have also been reported to show diverse pharmacological activities.

Biochemical Pathways

Pyrazole and oxazine derivatives can interact with various biochemical pathways depending on their specific biological targets. Some pyrazole derivatives have been found to inhibit enzymes involved in the synthesis of nucleic acids, thereby interfering with DNA replication .

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the specific biological targets it interacts with. Some pyrazole derivatives have been found to induce apoptosis in cancer cells .

安全和危害

未来方向

属性

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-10-8-11(2)18(17-10)6-4-15-13(20)12-9-16-19-5-3-7-21-14(12)19/h8-9H,3-7H2,1-2H3,(H,15,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLLEBXKLFVBAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=C3N(CCCO3)N=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2365937.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-(oxan-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365938.png)

![4-methoxy-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365944.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2365948.png)

![Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2365954.png)

![3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2365958.png)